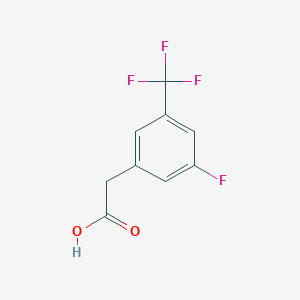

3-Fluoro-5-(trifluoromethyl)phenylacetic acid

Descripción

3-Fluoro-5-(trifluoromethyl)phenylacetic acid (CAS: 195447-79-1) is a fluorinated aromatic compound featuring a phenylacetic acid backbone substituted with a fluorine atom at the 3-position and a trifluoromethyl (-CF₃) group at the 5-position of the benzene ring. Its molecular formula is C₉H₆F₄O₂, with a calculated molecular weight of 222.14 g/mol. The compound is widely utilized in pharmaceutical research, particularly as a building block for active pharmaceutical ingredients (APIs), owing to the electron-withdrawing effects of the fluorine and -CF₃ groups, which enhance metabolic stability and lipophilicity .

The acetic acid moiety (-CH₂COOH) provides a carboxylic acid functional group, enabling conjugation with other molecular scaffolds via amidation or esterification reactions . This compound is commercially available with ≥97% purity and is often used in drug discovery for optimizing pharmacokinetic properties .

Propiedades

IUPAC Name |

2-[3-fluoro-5-(trifluoromethyl)phenyl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6F4O2/c10-7-2-5(3-8(14)15)1-6(4-7)9(11,12)13/h1-2,4H,3H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQIBHDUPSIQRPV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1C(F)(F)F)F)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6F4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80374670 | |

| Record name | 3-Fluoro-5-(trifluoromethyl)phenylacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80374670 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

195447-79-1 | |

| Record name | 3-Fluoro-5-(trifluoromethyl)phenylacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80374670 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 195447-79-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Table 1: Esterification Reaction Conditions and Outcomes

| Starting Material | Reagents | Solvent | Temperature | Time | Yield |

|---|---|---|---|---|---|

| This compound | HCl, MeOH | MeOH | Reflux | 2.5 h | 100% |

Post-reaction workup involved partitioning the crude product between ethyl acetate and aqueous bases (0.5N NaOH, 2% NaHCO), followed by brine washing and drying. This method’s scalability is evidenced by the 5.01 g product yield, highlighting its industrial applicability.

Reduction of Methyl Ester to Aldehyde Precursors

The reduction of methyl 3-fluoro-5-trifluoromethyl-phenylacetate to 3-fluoro-5-trifluoromethyl-phenylacetaldehyde exemplifies selective carbonyl reduction. Example 13 employed DIBAL-H (1.5M in toluene, 17.0 mL, 25.4 mmol) at -70°C in a dichloromethane-hexane solvent system. The reaction proceeded via a two-step mechanism: (1) hydride transfer to the ester carbonyl, forming a tetrahedral intermediate, and (2) methanol quenching to stabilize the aldehyde.

Table 2: Reduction Parameters and Yield

| Substrate | Reducing Agent | Solvent | Temperature | Time | Yield |

|---|---|---|---|---|---|

| Methyl 3-fluoro-5-trifluoromethyl-phenylacetate | DIBAL-H | CHCl, hexane | -70°C to -50°C | 1 h | 94% |

The product (4.10 g) was purified via silica gel chromatography (25% ethyl acetate/hexane), with H NMR confirming the aldehyde proton at δ 9.80 ppm. This method’s low-temperature conditions prevent over-reduction to alcohols, making it ideal for aldehyde synthesis.

Coupling Reactions for Functionalized Derivatives

Example 25 demonstrated a coupling reaction between this compound and benzyl alcohol. Sodium hydride (60% in mineral oil, 0.44 g, 11 mmol) deprotonated benzyl alcohol in N-methyl-2-pyrrolidone (NMP), generating a benzoxide nucleophile. This intermediate attacked the acetic acid’s carbonyl group under reflux (120°C, 3 hours), yielding (3-benzyloxy-5-trifluoromethyl-phenyl)-acetic acid.

| Step | Reagents | Catalyst | Solvent | Temperature | Time |

|---|---|---|---|---|---|

| Diazotization | NaNO, vinylidene chloride | CuBr, TBAB | HO, acetone | 0–10°C | 2 h |

| Hydrolysis | HCl | None | HO | 80–95°C | 8 h |

This route offers a complementary approach for introducing fluorine substituents, though regioselectivity challenges may arise with meta-substituted analogs.

Mechanistic Insights and Byproduct Analysis

Side reactions in these syntheses often stem from incomplete reductions or halogen exchange. For instance, DIBAL-H’s strong reducing power risks over-reduction to alcohols if stoichiometry is mismatched. Similarly, the diazotization method’s reliance on copper catalysts may lead to homocoupling byproducts. F NMR and HPLC-MS are critical for detecting such impurities, ensuring final product purity exceeds 99% .

Análisis De Reacciones Químicas

Types of Reactions

3-Fluoro-5-(trifluoromethyl)phenylacetic acid can undergo various types of chemical reactions, including:

Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

Reduction: The compound can be reduced to form alcohols or other reduced products.

Substitution: The fluoro and trifluoromethyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while reduction can produce alcohols .

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

1.1 Drug Development and Pharmacology

The incorporation of trifluoromethyl groups in drug design has been shown to enhance the pharmacological properties of compounds. Specifically, 3-Fluoro-5-(trifluoromethyl)phenylacetic acid serves as an intermediate in the synthesis of various pharmaceutical agents. The trifluoromethyl group is known for increasing lipophilicity, which can improve bioavailability and efficacy in drug formulations .

- Case Study: SAR Studies

1.2 Approved Drugs Containing TFM Groups

A review of FDA-approved drugs over the past two decades shows that many contain trifluoromethyl groups, including those synthesized using intermediates like this compound. These drugs exhibit a range of pharmacological activities, contributing to their therapeutic effectiveness .

Agrochemical Applications

2.1 Pesticide Development

Fluorinated compounds are increasingly utilized in the development of agrochemicals due to their enhanced stability and efficacy. This compound plays a role in synthesizing fluorinated pesticides, which have shown improved performance over non-fluorinated analogs.

- Impact on Pesticide Efficacy

- Research indicates that more than 50% of new pesticides launched in recent years incorporate fluorinated components, highlighting the trend towards using such compounds in agricultural chemistry.

Synthesis and Chemical Properties

3.1 Synthetic Routes

The synthesis of this compound typically involves multi-step processes that may include:

- Electrophilic aromatic substitution

- Nucleophilic substitution reactions

These methods leverage the unique reactivity imparted by the trifluoromethyl group and the carboxylic acid functional group to create derivatives with tailored properties for specific applications .

3.2 Chemical Characteristics

The compound's molecular structure contributes to its chemical behavior:

Mecanismo De Acción

The mechanism of action of 3-Fluoro-5-(trifluoromethyl)phenylacetic acid involves its interaction with specific molecular targets and pathways. The fluoro and trifluoromethyl groups can enhance the compound’s binding affinity to certain enzymes and receptors, leading to its biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparación Con Compuestos Similares

Notes and Discrepancies

CAS Number Conflicts : lists CAS 239135-52-5 for this compound, conflicting with CAS 195447-79-1 from other sources . This may reflect regional naming conventions or database errors.

Data Gaps : Melting points and exact solubility data for the target compound are unavailable in the provided evidence; further experimental studies are required.

Synthesis Methods: Analogues like methyl 2-[3-fluoro-5-(trifluoromethyl)thiophen-2-yl]-2-methylpropanoate () suggest common alkylation and esterification routes for fluorinated phenylacetic acids.

Actividad Biológica

3-Fluoro-5-(trifluoromethyl)phenylacetic acid (CAS 195447-79-1) is a fluorinated organic compound characterized by its unique structural features, which include both fluoro and trifluoromethyl groups attached to a phenylacetic acid backbone. This article delves into the biological activity of this compound, exploring its mechanisms of action, potential therapeutic applications, and relevant research findings.

The molecular formula of this compound is C9H6F4O2, which indicates the presence of multiple fluorine atoms that significantly influence its chemical behavior and biological interactions. The compound can undergo various chemical reactions, including oxidation, reduction, and nucleophilic substitution, making it a versatile building block in organic synthesis.

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets. The fluoro and trifluoromethyl groups enhance the compound's binding affinity to certain enzymes and receptors, which can lead to various biological effects. For instance, these groups can increase lipophilicity, improving membrane permeability and bioavailability.

Enzyme Inhibition

Research has demonstrated that this compound can act as an inhibitor for several key enzymes involved in metabolic pathways. The presence of fluorine atoms often correlates with enhanced potency in biological systems due to their electron-withdrawing nature, which can modulate enzyme activity.

Case Studies and Research Findings

- Enzyme Interaction Studies : A study focusing on enzyme inhibition revealed that fluorinated compounds could significantly alter enzyme kinetics. The introduction of trifluoromethyl groups was found to increase binding affinity and specificity towards target enzymes involved in drug metabolism .

- Pharmacokinetics : Research into the pharmacokinetic properties of similar fluorinated compounds indicates that they often exhibit improved metabolic stability and reduced clearance rates compared to non-fluorinated analogs. This suggests that this compound may also benefit from enhanced pharmacokinetic profiles.

- Toxicity Assessments : Toxicological evaluations have shown that while some fluorinated compounds can exhibit high toxicity levels due to their metabolic pathways, others demonstrate favorable safety profiles. Understanding the balance between efficacy and toxicity is crucial for the development of therapeutic agents based on this compound .

Comparative Analysis with Similar Compounds

| Compound Name | Structural Features | Unique Characteristics |

|---|---|---|

| This compound | Fluoro and trifluoromethyl groups | Enhanced binding affinity; potential therapeutic applications |

| 3-(Trifluoromethyl)phenylacetic acid | Lacks the fluoro group | Different biological activity due to structural variation |

| 3-Fluorophenylacetic acid | Lacks the trifluoromethyl group | Variations in lipophilicity and reactivity |

This table highlights how variations in substituents can lead to significant differences in chemical behavior and biological activity.

Q & A

Q. How should researchers resolve contradictions in reported reactivity or stability data across studies?

- Methodological Answer : Apply systematic meta-analysis:

- Reproducibility Checks : Replicate experiments under identical conditions (pH, solvent purity).

- Controlled Variables : Use factorial design to isolate confounding factors (e.g., trace metal impurities).

- Data Harmonization : Cross-validate results with orthogonal techniques (e.g., NMR vs. XRD for structure confirmation) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.